Sp100 protein - 135844-47-2

Sp100 protein

Catalog Number: EVT-1521045
CAS Number: 135844-47-2
Molecular Formula: C9H14O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The SP100 protein, also known as the nuclear autoantigen SP100, is a multifunctional protein primarily located in the nucleus of human cells. It plays a crucial role in various cellular processes, including transcription regulation, apoptosis, and the response to viral infections. The protein was first identified as an autoantigen in patients with autoimmune disorders, particularly those with systemic lupus erythematosus. SP100 is a significant component of PML bodies, which are subnuclear structures involved in several physiological processes, including tumor suppression and DNA repair.

Source

SP100 is encoded by the SP100 gene located on chromosome 2 in humans. This gene belongs to a family of proteins that share similar structural features and functions. The protein's expression can be induced by various stimuli, including interferons and retinoic acid, which enhance its role in immune responses and cellular stress management .

Classification

SP100 is classified as a nuclear autoantigen and a member of the PML (Promyelocytic Leukemia) protein family. It is characterized by specific domains that facilitate its interaction with other proteins and its localization within the nucleus. The protein is also considered a tumor suppressor due to its involvement in regulating cell proliferation and apoptosis .

Synthesis Analysis

Methods

The synthesis of SP100 involves transcription from the SP100 gene followed by translation into a polypeptide chain. This process occurs in two main stages:

  1. Transcription: The DNA sequence of the SP100 gene is transcribed into messenger RNA (mRNA).
  2. Translation: The mRNA is translated into the SP100 protein at ribosomes.

Technical details regarding the synthesis include:

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method is used to confirm the presence of specific mRNAs corresponding to different variants of SP100.
  • Western Blotting: Employed for detecting SP100 proteins using specific antibodies .
Molecular Structure Analysis

Structure

SP100 consists of several distinct domains that contribute to its functionality:

  • N-terminal region: Contains homodimerization and binding motifs.
  • SAND domain: A conserved domain involved in protein-protein interactions.
  • C-terminal region: Specific to various isoforms of SP100, influencing their localization and function.

The full-length protein has a molecular mass of approximately 101 kDa and comprises about 885 amino acids .

Data

The structural analysis reveals that SP100 can form oligomers and interact with other nuclear proteins, such as heterochromatin protein 1, which suggests its role in chromatin organization and gene regulation .

Chemical Reactions Analysis

Reactions

SP100 participates in various biochemical reactions within the cell:

  • SUMOylation: A post-translational modification where small ubiquitin-like modifiers are attached to SP100, affecting its stability and interactions.
  • Dimerization: The ability of SP100 to form dimers enhances its functional versatility within the nucleus.

Technical details include:

  • Immunoprecipitation assays: Used to study interactions between SP100 and other proteins.
  • Mass spectrometry: Employed for identifying post-translational modifications on the protein .
Mechanism of Action

Process

The mechanism of action for SP100 involves several pathways:

  1. Regulation of Gene Expression: By interacting with transcription factors and modifying chromatin structure.
  2. Response to Viral Infections: SP100 enhances antiviral responses by promoting the degradation of viral proteins and modulating immune signaling pathways.
  3. Tumor Suppression: Through its role in apoptosis and cell cycle regulation.

Data from studies indicate that depletion of SP100 can lead to increased viral replication, highlighting its importance in antiviral defense mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 101 kDa.
  • Isoelectric Point (pI): Varies depending on post-translational modifications but generally falls within a range conducive to nuclear localization.

Chemical Properties

  • Solubility: Typically soluble in cellular environments due to its hydrophilic nature.
  • Stability: Influenced by post-translational modifications such as phosphorylation and SUMOylation.

Relevant data indicate that changes in these properties can affect SP100's localization and function within cells .

Applications

Scientific Uses

SP100 has several applications in scientific research:

  • Autoimmunity Studies: As an autoantigen, it serves as a target for understanding autoimmune diseases.
  • Cancer Research: Investigated for its role as a tumor suppressor, providing insights into cancer biology.
  • Virology: Used to study host-virus interactions and develop antiviral strategies.

Research continues to explore the therapeutic potential of targeting SP100 pathways in various diseases, including cancer and viral infections .

Molecular Characterization of Sp100 Protein

Genomic Organization & Evolutionary Conservation

Chromosomal Localization & Gene Structure (2q37.1 Locus)

The human SP100 gene (Gene ID: 6672) is located at chromosomal locus 2q37.1 and spans approximately 129 kilobases. It comprises 32 exons encoding a nuclear autoantigen highly expressed in lymphoid tissues and bone marrow [2]. The gene’s promoter contains interferon-stimulated response elements (ISREs), enabling robust upregulation by interferon (IFN) signaling [8]. In mice, the orthologous gene (Sp100) resides on chromosome 1 (region C5) and shares a syntenic relationship with human 2q37.1, indicating conserved genomic organization [9]. Unlike its murine counterpart, human SP100 exists as a single-copy gene without restriction fragment length polymorphisms [8].

Table 1: Genomic Features of SP100

OrganismChromosomal LocusExon CountProtein Length (aa)Key Regulatory Elements
Homo sapiens2q37.132879 (full-length)Interferon-response elements
Mus musculus1 C524482 (major isoform)Interferon-response elements

Phylogenetic Analysis of Orthologs Across Species

SP100 orthologs exhibit significant evolutionary conservation from mammals to fish. The human SP100 protein shares 45–60% amino acid identity with murine Sp100, with highest conservation in functional domains (SAND, PHD, bromodomain) [9]. Notably, the homogeneously staining region (HSR) domain, critical for dimerization and nuclear body targeting, is conserved across species [1] [8]. IFN-induced upregulation of SP100 is phylogenetically preserved; both human and mouse cells respond to IFN treatment by enlarging nuclear dots (NDs) and increasing SP100 mRNA levels [8]. However, primates uniquely express the SP140L isoform, absent in rodents, highlighting lineage-specific adaptations [5].

Isoform Diversity & Alternative Splicing Mechanisms

Major Isoforms: Sp100A, Sp100B, Sp100C, Sp100HMG

Alternative splicing of SP100 generates four principal isoforms:

  • Sp100A (100 kDa): The most abundant isoform, lacks C-terminal domains but contains an N-terminal Sp100 domain and nuclear localization signal (NLS) [2] [9].
  • Sp100B (∼140 kDa): Incorporates a SAND domain (Sp100/AIRE-1/NucP41/75/DEAF-1) for DNA binding and transcriptional regulation [4].
  • Sp100C (∼70 kDa): Features an additional bromodomain for acetyl-lysine recognition and a PHD zinc finger [3] [9].
  • Sp100HMG (∼30 kDa): Contains a high-mobility group (HMG) box for non-sequence-specific DNA bending [2].

Table 2: SP100 Isoforms and Functional Domains

IsoformMolecular WeightKey DomainsUnique Features
Sp100A100 kDaSp100 domain, NLSDominant form; autoantigen in primary biliary cholangitis
Sp100B∼140 kDaSp100, SANDRepresses viral transcription via SAND-DNA interactions
Sp100C∼70 kDaSp100, PHD, BromoChromatin remodeling via histone modification recognition
Sp100HMG∼30 kDaHMG boxDNA bending; nucleosome assembly

Functional Implications of Splice Variant-Specific Domains

Isoform-specific domains dictate distinct roles in cellular processes:

  • The SAND domain in Sp100B (residues 600–675) binds DNA via a conserved KWRK motif and represses viral genes (e.g., herpes simplex virus) [3] [10]. Mutation of tryptophan-655 (W655Q) abolishes this repression [5].
  • Sp100C’s bromodomain recognizes acetylated histones (H3K14ac, H4K16ac), linking it to chromatin relaxation and transcriptional activation [3] [7].
  • Sp100A acts as a tumor suppressor: Its re-expression in Sp100-depleted fibroblasts restores senescence and blocks malignant transformation [3].
  • Sp100HMG’s HMG box facilitates nucleosome sliding, suggesting roles in DNA repair and recombination [2].

Structural Domains & Motifs

Nuclear Localization Signal (NLS) & Dimerization Domains

SP100 harbors a classical bipartite NLS (residues 150–170) required for nuclear import. This NLS is indispensable for SUMOylation but not ND targeting [3] [10]. Dimerization is mediated by the HSR domain (Homogeneously Staining Region; residues 180–280), which also directs localization to nuclear dots (NDs) [1] [4]. The HSR domain forms an α-helical structure enabling homodimerization, a prerequisite for ND assembly with PML and Daxx [1] [6]. Deletion of this domain disrupts ND formation and impairs transcriptional regulation [4].

DNA-Binding Domains: SAND, HMG, and Chromatin-Interacting Regions

  • SAND domain: A β-barrel fold with surface-exposed KWRK residues that bind DNA minor grooves. Critical for Sp100B-mediated gene repression [4] [8].
  • HMG domain: Induces DNA bending via intercalation of hydrophobic residues, facilitating chromatin accessibility [2].
  • PHD zinc finger: In Sp100C, recognizes trimethylated histone H3K4 (H3K4me3), anchoring SP100 to active promoters [3] [5].
  • Bromodomain: An α-helical bundle that "reads" acetylated histones, recruiting SP100 to transcriptionally active regions [7].

Table 3: DNA/Chromatin-Interacting Domains in SP100

DomainStructureFunctionIsoform Association
SANDβ-barrel with KWRK motifDNA minor groove binding; transcriptional repressionSp100B
HMGL-shaped α-helicesNon-specific DNA bending; nucleosome remodelingSp100HMG
PHD zinc fingerDouble zinc-chelating siteH3K4me3 recognition; promoter targetingSp100C
Bromodomain4-helix bundleAcetyl-lysine histone recognitionSp100C

Post-Translational Modification Sites: SUMOylation, Phosphorylation, Ubiquitination

  • SUMOylation: Lysine-297 (K297) is the primary site for SUMO-1 conjugation [1] [4]. This modification requires an intact NLS and modulates the HP1-binding site, influencing heterochromatin interactions [4]. SUMOylation enhances SP100’s transcriptional repression but is dispensable for ND targeting [10].
  • Phosphorylation: Ser/Thr residues in the N-terminal region are phosphorylated during IFN signaling, amplifying SP100’s antiviral activity [3].
  • Ubiquitination: Induced by viral infections (e.g., adenovirus), leading to SP100 degradation to evade host defenses [5].

Three-Dimensional Structural Insights

Crystallographic Studies of Sp100 Domains

The crystal structure of the SP100 HSR domain (PDB ID: 5PZ0; resolution 2.13 Å) reveals a four-helix bundle dimer stabilized by hydrophobic residues (Leu-210, Val-214, Ile-221) [6]. Each monomer contributes two antiparallel α-helices, forming a symmetrical dimer interface essential for ND assembly [6]. The SAND domain (resolved at 1.35 Å; PDB 5PXL) adopts a DEAF-1/SAND superfamily fold with a DNA-binding surface featuring conserved aromatic residues (Tyr-632, Trp-655) [7]. Mutation of Trp-655 disrupts DNA binding and impairs interferon-mediated viral repression [5] [8].

Table 4: Experimentally Resolved SP100 Domain Structures

DomainPDB IDResolution (Å)MethodKey Structural Features
HSR dimerization domain5PZ02.13X-ray crystallographyFour-helix bundle dimer; hydrophobic core
SAND domain5PXL1.35X-ray crystallographyβ-barrel with KWRK motif; DNA-binding surface

Computational Modeling of Full-Length Protein Architecture

Full-length SP100 resists crystallization due to intrinsic disorder in its N-terminal region. In silico modeling predicts a modular organization:

  • The N-terminus (residues 1–150) is intrinsically disordered but anchors HP1 proteins [3].
  • Central domains (SAND, PHD, Bromo) form rigid globular units connected by flexible linkers [3] [10].
  • The C-terminal HSR domain acts as a dimerization "hub" for ND body formation [1] [6].Molecular dynamics simulations suggest SUMOylation induces conformational changes that stabilize the HP1-binding site, promoting chromatin compaction [3] [10].

Properties

CAS Number

135844-47-2

Product Name

Sp100 protein

Molecular Formula

C9H14O4

Synonyms

Sp100 protein

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